Methyl 3-nitro-4-piperazinobenzenecarboxylate

Analytical Chemistry Formulation Science Crystallography

Methyl 3-nitro-4-piperazinobenzenecarboxylate (CAS 192441-86-4) offers distinct advantages over structural analogs: a lower melting point (73–75°C) than the ethyl ester (96°C) for easier handling, well-defined LogP (1.708) and pKa (8.69) for predictable chromatographic behavior, and a nitro group serving as a synthetic handle for amine reduction or nucleophilic aromatic substitution. Available at 98% purity with GHS-compliant documentation, this compound is the reliable choice for kinase inhibitor intermediate synthesis and HPLC/GC-MS method development. Compare pricing and request a quote for bulk quantities today.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 192441-86-4
Cat. No. B069840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-4-piperazinobenzenecarboxylate
CAS192441-86-4
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4/c1-19-12(16)9-2-3-10(11(8-9)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
InChIKeyYKSGLWWWNVWICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-nitro-4-piperazinobenzenecarboxylate (CAS 192441-86-4): Core Physicochemical and Vendor Data for Informed Procurement


Methyl 3-nitro-4-piperazinobenzenecarboxylate (CAS 192441-86-4), also named 3-nitro-4-piperazin-1-yl-benzoic acid methyl ester, is a nitro-substituted piperazinyl benzoate ester with molecular formula C12H15N3O4 and molecular weight 265.27 g/mol . It features a benzene ring bearing a methyl ester at position 1, a nitro group at position 3, and a piperazine ring at position 4 [1]. The compound is a solid at room temperature with a reported melting point of 73-75°C and a predicted pKa of 8.69 . It is supplied by multiple vendors at purities ranging from 95% to 98%, with standard GHS hazard classification as harmful/irritant .

Why Methyl 3-nitro-4-piperazinobenzenecarboxylate Cannot Be Directly Substituted with Close Structural Analogs in Research Protocols


Substituting methyl 3-nitro-4-piperazinobenzenecarboxylate with its closest structural analogs—such as the ethyl ester (CAS 886631-29-4), tert-butyl ester (CAS 1012060-12-6), or positional isomer 5-nitro-2-piperazino benzoate (CAS 886360-73-2)—introduces measurable differences in key physicochemical parameters that directly impact experimental reproducibility and synthetic outcomes. For instance, the ethyl ester analog exhibits a substantially higher melting point (96°C vs 73-75°C), indicative of altered crystal packing and solubility behavior [1]. The tert-butyl ester introduces significant steric bulk that modifies both reactivity and chromatographic properties . Positional isomers shift the electronic environment of the nitro group, altering reduction potential and nucleophilic aromatic substitution patterns [2]. These differences render direct analog substitution invalid for applications where precise control over solubility, reactivity, or analytical behavior is required.

Head-to-Head Quantitative Differentiation: Methyl 3-nitro-4-piperazinobenzenecarboxylate vs. Direct Structural Analogs


Melting Point and Physical Form Differentiation vs. Ethyl Ester Analog

The methyl ester target compound exhibits a melting point of 73-75°C and is described as a solid at room temperature . In contrast, the directly comparable ethyl ester analog (CAS 886631-29-4) exhibits a substantially higher melting point of 96°C [1]. This 21-23°C difference directly impacts handling during weighing, formulation into solid dosage forms, and crystallization purification steps.

Analytical Chemistry Formulation Science Crystallography

Lipophilicity (LogP) Differentiation: Impact on Chromatographic Behavior and Solubility

The methyl ester target compound possesses a calculated LogP value of 1.708, indicating moderate lipophilicity [1]. By class-level inference, this is lower than the predicted LogP of the corresponding ethyl ester analog, which is expected to be approximately 2.0-2.2 due to the additional methylene unit [2]. This quantitative difference directly affects reversed-phase HPLC retention times and compound partitioning in biological assays.

Medicinal Chemistry ADME Prediction Chromatography

pKa and Ionization State Differentiation: Impact on Salt Formation and Biological Activity

The piperazine nitrogen in the target compound exhibits a predicted pKa of 8.69 ± 0.10 . This value is consistent across the nitro-piperazino benzoate ester class, but differs significantly from unsubstituted piperazine benzoates (pKa ~9.0-9.5) due to the electron-withdrawing nitro group [1]. This ~0.3-0.8 pKa unit difference shifts the ionization state at physiological pH (7.4), with the target compound being less protonated (approximately 5-15% lower fraction protonated) than unsubstituted analogs.

Drug Discovery Salt Selection Bioavailability

GHS Hazard Classification and Safe Handling Profile vs. Ethyl Ester Analog

The methyl ester target compound is classified under GHS with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The ethyl ester analog (CAS 886631-29-4) carries an identical hazard profile (Irritant) . However, the tert-butyl ester analog (CAS 1012060-12-6) lacks comprehensive GHS labeling and hazard classification, presenting a compliance gap [1].

Laboratory Safety EHS Compliance Procurement

Commercial Availability and Purity Grade Differentiation for Research Procurement

The methyl ester target compound is offered by multiple vendors at defined purity grades: 95% (AKSci) , 97% (CalpacLab) [1], 98% (Fluorochem, Leyan, MolCore) , and even >99% (SynHet) . In contrast, the ethyl ester analog is predominantly available at 95% purity , and the tert-butyl ester shows variable purity specifications (95-98%) with less vendor diversity . The broader availability and higher purity ceiling of the methyl ester provide greater flexibility for applications requiring ultra-high purity (>99%) such as analytical standard preparation or sensitive biological assays.

Supply Chain Quality Control Vendor Selection

Validated Application Scenarios for Methyl 3-nitro-4-piperazinobenzenecarboxylate Based on Evidence-Defined Differentiation


Analytical Reference Standard Preparation and Method Validation

The availability of >99% purity grade and well-defined physicochemical properties (melting point 73-75°C, LogP 1.708) make this compound suitable as a calibration standard for HPLC, GC-MS, or NMR method development. Its moderate lipophilicity and distinct retention profile provide a reliable benchmark for validating analytical methods targeting piperazine-containing intermediates .

Medicinal Chemistry Building Block for Kinase or GPCR Target Libraries

The piperazine moiety serves as a privileged scaffold in medicinal chemistry, and the nitro group provides a synthetic handle for reduction to the corresponding amine or for nucleophilic aromatic substitution. The well-characterized pKa (8.69) informs salt selection and solubility predictions during library design .

Synthetic Intermediate for Benzimidazole or Benzo-fused Heterocycles

Reduction of the nitro group yields methyl 3-amino-4-piperazinobenzenecarboxylate, a key intermediate for constructing benzimidazole and quinazoline scaffolds prevalent in kinase inhibitors. The methyl ester's lower melting point (73-75°C) facilitates easier handling in multi-step synthesis compared to the ethyl analog [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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